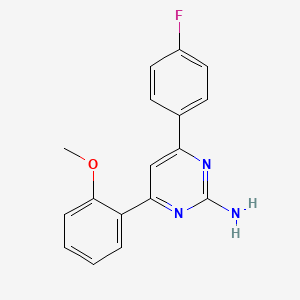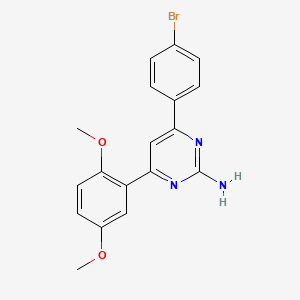
4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine, also known as 4-FPP-2-MeO, is a synthetic compound that has been used in scientific research for a variety of applications. It is a derivative of the chemical phenylpyrrolidine, and is structurally similar to the compounds amphetamine and methamphetamine. 4-FPP-2-MeO has been studied for its potential to act as a stimulant and to have an effect on the central nervous system.
科学研究应用
4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been studied for its potential to act as a stimulant and to have an effect on the central nervous system. It has been used in scientific research to investigate the effects of stimulants on the behavior of rodents. It has also been used to study the effects of drugs on the release of dopamine and serotonin in the brain. Additionally, it has been used to study the effects of drugs on the locomotor activity of rodents.
作用机制
The mechanism of action of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is not fully understood, however it is believed to act as a releasing agent of monoamines, such as dopamine and serotonin, in the brain. It is believed that 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine increases the release of these neurotransmitters, which can lead to increased alertness, focus, and energy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine are not fully understood. Studies have shown that 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has an effect on the release of dopamine and serotonin in the brain. It has been shown to increase the release of these neurotransmitters, which can lead to increased alertness, focus, and energy. Additionally, 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine has been shown to increase locomotor activity in rodents.
实验室实验的优点和局限性
The advantages of using 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in lab experiments include its ability to act as a releasing agent of monoamines, such as dopamine and serotonin, in the brain, and its ability to increase locomotor activity in rodents. The limitations of using 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine in lab experiments include its lack of long-term safety data, and the potential for side effects such as anxiety, agitation, and insomnia.
未来方向
There are a number of potential future directions for the research and use of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine. These include further studies into the effects of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine on the release of dopamine and serotonin in the brain, and its effects on locomotor activity in rodents. Additionally, further research into the safety and potential side effects of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be conducted. Finally, further studies into the potential therapeutic applications of 4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine could be conducted, such as its potential to be used as a stimulant or to treat depression.
合成方法
4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine is synthesized from the reaction of 4-fluorophenylacetonitrile with 2-methoxyphenylhydrazine. The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by precipitation with aqueous sodium bicarbonate. The compound can also be synthesized from the reaction of 4-fluorophenylacetonitrile with 2-methoxyphenylhydrazine hydrochloride in a solvent such as dichloromethane. The product is isolated by precipitation with aqueous sodium bicarbonate.
属性
IUPAC Name |
4-(4-fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O/c1-22-16-5-3-2-4-13(16)15-10-14(20-17(19)21-15)11-6-8-12(18)9-7-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPDEKUAPZDQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














